Ala-Tyr
CAS No.: 3061-88-9
Cat. No.: VC0517823
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3061-88-9 |
---|---|
Molecular Formula | C12H16N2O4 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | 2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18) |
Standard InChI Key | ALZVPLKYDKJKQU-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+] |
SMILES | CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Canonical SMILES | CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Appearance | Solid powder |
Introduction
Chemical Properties and Structural Features
Ala-Tyr (CAS: 3061-88-9) is a chiral molecule with the IUPAC name L-alanyl-L-tyrosine. Its molecular formula is , and it has a molecular weight of 252.27 g/mol . The dipeptide’s structure includes a phenolic hydroxyl group in the tyrosine residue, which confers antioxidant potential, and an aliphatic side chain from alanine, contributing to hydrophobicity.
Table 1: Key Chemical Properties of Ala-Tyr
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 252.27 g/mol | |
CAS Number | 3061-88-9 | |
Optical Rotation () | (5N HCl) | |
Solubility | Soluble in aqueous buffers |
Quantum chemical calculations using the PM3 method reveal that Ala-Tyr adopts both extended and folded conformations in solution, with the folded structure (RR1 conformation) being energetically favored () . The tyrosine side chain’s phenolic group participates in hydrogen bonding and π-π interactions, stabilizing the peptide’s tertiary structure .
Synthesis and Production Methods
Enzymatic Synthesis
Recent advances employ L-amino acid ligases coupled with polyphosphate kinase (PPK) for ATP regeneration, enabling efficient Ala-Tyr production. A 2023 study achieved a yield of 40.1 mM within 3 hours using Bacillus subtilis ligase and Sulfurovum lithotrophicum PPK, with a molar yield of 0.89 mol/mol substrates . This method bypasses the solubility limitations of free tyrosine, making it scalable for industrial applications .
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains a cornerstone for laboratory-scale production. The process involves sequential coupling of Fmoc-protected amino acids to a resin, followed by deprotection and cleavage. Industrial-scale SPPS utilizes automated synthesizers to ensure high purity ().
Table 2: Comparison of Synthesis Methods
Method | Yield | Time | Purity | Scale |
---|---|---|---|---|
Enzymatic (Bs ligase) | 40.1 mM | 3 h | 90% | Industrial |
SPPS | 1–10 g | 24–48 h | >95% | Laboratory |
Biological Activities and Mechanisms
Neuroprotective Effects
Peptides containing tyrosine residues, such as H-Gly-Ala-Tyr-OH, enhance dopamine synthesis and mitigate neurotoxicity in rodent models. Ala-Tyr’s potential to cross the blood-brain barrier warrants further exploration for neurodegenerative therapies .
Membrane Interactions
Studies on β-Ala-Tyr (a structural analog) reveal that dipeptides modulate lipid bilayer dynamics. In DPPC membranes, β-Ala-Tyr localizes in hydrophobic regions, slightly disordering lipid packing, whereas glutamate increases rigidity . These interactions may influence drug delivery systems .
Applications in Research and Industry
Pharmaceutical Development
Ala-Tyr serves as a building block for peptide-based drugs targeting neurodegeneration and inflammation. Its antioxidant properties are leveraged in formulations to combat oxidative stress-related pathologies .
Food Science
In food preservation, Ala-Tyr-integrated films (e.g., furcellaran/gelatin hydrolysate systems) inhibit lipid oxidation in frozen mackerel, extending shelf life by 30% .
Peptide Synthesis
As a precursor in SPPS, Ala-Tyr facilitates the production of complex peptides for drug discovery .
Recent Advances and Future Directions
Enzymatic Optimization
The 2023 multi-enzyme cascade system represents a breakthrough, achieving a productivity of 13.4 mM/h—the highest reported for Ala-Tyr synthesis . Future work may focus on enzyme engineering to enhance substrate specificity.
Conformational Studies
PM3 simulations highlight the role of charge distribution in Ala-Tyr’s bioactivity. The folded conformation’s CE1 atom ( charge) and OXT group () create electrostatic hotspots for target binding .
Clinical Translation
Despite promising in vitro data, in vivo efficacy and toxicity profiles remain underexplored. Collaborations between academia and industry are critical to advancing Ala-Tyr toward clinical trials.
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